(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide

Catalog No.
S2662433
CAS No.
88393-56-0
M.F
C18H20N2O4
M. Wt
328.368
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide

CAS Number

88393-56-0

Product Name

(2R,3R)-N1,N4-Dibenzyl-2,3-dihydroxysuccinamide

IUPAC Name

(2R,3R)-N,N'-dibenzyl-2,3-dihydroxybutanediamide

Molecular Formula

C18H20N2O4

Molecular Weight

328.368

InChI

InChI=1S/C18H20N2O4/c21-15(17(23)19-11-13-7-3-1-4-8-13)16(22)18(24)20-12-14-9-5-2-6-10-14/h1-10,15-16,21-22H,11-12H2,(H,19,23)(H,20,24)/t15-,16-/m1/s1

InChI Key

BBYSAHVLSFBCMN-HZPDHXFCSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C(C(C(=O)NCC2=CC=CC=C2)O)O

Solubility

not available

Asymmetric Catalysis

Due to its structure containing two chirality centers, (2R,3R)-N1,N4-dibenzyl-2,3-dihydroxysuccinamide has been investigated as a ligand in asymmetric catalysis. Ligands are molecules that bind to a metal center in a catalyst, influencing the catalyst's activity and selectivity. Research suggests that this compound may be useful in the development of new asymmetric catalysts for various organic reactions [].

Supramolecular Chemistry

The unique structure of (2R,3R)-N1,N4-dibenzyl-2,3-dihydroxysuccinamide allows it to form self-assembled structures through hydrogen bonding. This property has potential applications in the field of supramolecular chemistry, which explores the interactions between molecules to create complex architectures [].

Molecular Structure Analysis

DBS is a derivative of succinamide, a molecule containing a central succinate core (four-carbon chain with two carboxylic acid groups) linked to an amide group (nitrogen bound to a carbonyl and a hydrogen). The key features of DBS include:

  • Chiral centers: The molecule has two stereocenters (marked by R in the name) at the second and third carbon atoms of the succinate core. This "2R,3R" designation indicates the specific spatial arrangement of attached groups around these carbons [].
  • Dibenzyl substitution: Two benzyl groups (phenyl and methylene groups, CH2-Ph) are attached to the nitrogen atoms of the amide group.

This structure suggests potential uses of DBS as a chiral auxiliary in organic synthesis, where its stereocenters can influence the outcome of reactions to produce enantiomerically pure products [].


Chemical Reactions Analysis

  • Hydrolysis: DBS might undergo hydrolysis (cleavage by water) under acidic or basic conditions, breaking the amide bond and releasing dibenzylamine and succinic acid.

(Equation) RCONH2 + H2O -> RCOOH + NH3 (where R can be an organic group)

  • Esterification: The hydroxyl groups on the succinate core could potentially react with carboxylic acids to form esters.

XLogP3

0.6

Dates

Modify: 2023-08-16

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